molecular formula C33H46O4 B2989468 (R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 1352328-66-5

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

Cat. No. B2989468
CAS RN: 1352328-66-5
M. Wt: 506.727
InChI Key: JKCADEBSFFPQJB-WYPOTTRMSA-N
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Description

The compound “®-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate” is a complex organic molecule. It is related to the class of compounds known as bile acids, which are steroid acids found predominantly in the bile of mammals .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple chiral centers indicating the presence of stereoisomers . The molecule contains a cyclopenta[a]phenanthrene core, which is a common structural motif in steroids .

Scientific Research Applications

Inhibitors of Androgen Biosynthesis

Androsterone derivatives, closely related to the structure of the compound , have been studied for their role as inhibitors of androgen biosynthesis. The crystal structures of these compounds reveal distinct conformations that rationalize their biological activity. Such studies are pivotal for developing therapeutic agents targeting androgen-related disorders (Djigoué et al., 2012).

Antimicrobial and Antitumor Activities

Research on triorganotin(IV) derivatives of sodium deoxycholate, sharing a similar structural backbone, demonstrates significant antimicrobial and antitumor activities. These compounds showcase the potential of structurally related compounds in serving as potent agents against bacterial, fungal infections, and cancer cells (Shaheen et al., 2014).

Cardiac Glycoside Analogues

Studies on 17βH-Periplogenin from the root bark of Periploca sepium Bunge, which shares a similar structural motif, illustrate the use of such compounds in exploring cardiac glycosides. These natural derivatives are crucial for developing drugs that can treat heart failure by influencing cardiac contractility (Zhang et al., 2012).

Liquid Crystalline Polymers

The synthesis and characterization of polymers containing mesogenic units based on half-disc and rod-like moieties have implications in materials science, particularly in developing new liquid crystalline materials. These studies contribute to understanding how molecular structure affects the properties and applications of liquid crystalline polymers (Percec & Heck, 1990).

Mechanism of Action

Target of Action

The primary target of this compound, also known as Cholan-24-oic acid,6-ethylidene-3-hydroxy-7-oxo-,phenylmethyl ester, (3alpha,5beta)-, is the farnesoid X nuclear receptor . This receptor plays a crucial role in regulating bile acid levels in the liver and systemic circulation .

Mode of Action

The compound acts as a potent activator of the farnesoid X nuclear receptor . By binding to this receptor, it influences the transcription of genes involved in bile acid synthesis and transport .

Biochemical Pathways

The activation of the farnesoid X nuclear receptor leads to a decrease in the synthesis and secretion of bile acids, thereby reducing liver fat and fibrosis . This is achieved through the downregulation of the CYP7A1 gene, which encodes the rate-limiting enzyme in bile acid synthesis .

Pharmacokinetics

Bile acids are typically absorbed in the intestine, distributed via the systemic circulation, metabolized in the liver, and excreted in the bile .

Result of Action

The activation of the farnesoid X nuclear receptor by this compound results in a reduction of liver fat and fibrosis . This makes it a potential therapeutic agent for conditions such as non-alcoholic fatty liver disease and primary biliary cholangitis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other bile acids can affect its binding affinity for the farnesoid X nuclear receptor . Additionally, factors such as diet, gut microbiota, and liver function can influence its absorption, distribution, metabolism, and excretion .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The future directions for research on this compound could include elucidating its synthesis and reactions, investigating its biological activity, and exploring its potential applications in medicine or other fields .

properties

IUPAC Name

benzyl (4R)-4-[(3R,5R,6E,8S,9S,10R,13R,14S,17R)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46O4/c1-5-24-28-19-23(34)15-17-33(28,4)27-16-18-32(3)25(12-13-26(32)30(27)31(24)36)21(2)11-14-29(35)37-20-22-9-7-6-8-10-22/h5-10,21,23,25-28,30,34H,11-20H2,1-4H3/b24-5+/t21-,23-,25-,26+,27+,28+,30+,32-,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCADEBSFFPQJB-WYPOTTRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C2CC(CCC2(C3CCC4(C(C3C1=O)CCC4C(C)CCC(=O)OCC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C1=O)CC[C@@H]4[C@H](C)CCC(=O)OCC5=CC=CC=C5)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

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